3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid
Description
Properties
IUPAC Name |
(E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4/c20-15(21)8-7-13-16(17-14-6-1-2-9-18(13)14)11-4-3-5-12(10-11)19(22)23/h1-10H,(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJRULPLDXQEKP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step reactions One common method includes the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reactionThe final step involves the addition of the acrylic acid moiety through a condensation reaction . Industrial production methods often employ catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Mechanism of Action: Research indicates that derivatives of this compound can inhibit Rab geranylgeranyl transferase, disrupting the prenylation of Rab11A in human cells. This inhibition affects cellular processes such as vesicle trafficking and signal transduction, potentially leading to therapeutic effects against various cancers.
- Case Study: A study demonstrated that related imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values as low as 8.6 µM against HL-60 cells. The mechanism was linked to apoptosis induction through DNA fragmentation and caspase activation.
-
Antiviral Properties
- The compound's structure allows it to serve as a scaffold for developing antiviral agents. Modifications to the imidazo[1,2-a]pyridine core have shown enhanced antiviral activity against specific viral targets.
- Research Findings: Studies have indicated that certain derivatives can inhibit viral replication by targeting essential viral proteins, suggesting potential for optimization in antiviral drug development.
-
Anti-inflammatory Effects
- The nitrophenyl substitution may modulate inflammatory pathways at the molecular level. Preliminary studies indicate a reduction in pro-inflammatory cytokines in vitro.
- Ongoing Research: Further investigations are required to elucidate the detailed mechanisms underlying its anti-inflammatory properties.
Materials Science Applications
The unique electronic properties of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid make it valuable in the development of:
- Optoelectronic Devices: Its structural characteristics can be leveraged to create materials with specific electronic properties.
- Sensors: The compound can be utilized in sensor technology due to its reactivity and ability to interact with various analytes.
Future Directions and Research Opportunities
Given its promising biological activities and potential applications in drug development and materials science, further research on this compound is warranted. Areas for future exploration include:
- Structural Modifications: To enhance its biological efficacy and selectivity.
- Mechanistic Studies: To better understand its interactions at the molecular level.
- Clinical Trials: To evaluate its therapeutic potential in humans for various diseases.
Mechanism of Action
The mechanism of action of 3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The nitrophenyl group is known to interact with enzymes and proteins, potentially inhibiting their function. The imidazo[1,2-a]pyridine core can bind to DNA or RNA, interfering with cellular processes . These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Nitro Group Variation
3-[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid (PI-15519)
- CAS No.: Not provided (commercial product PI-15519).
- Key Difference : The nitro group is at the para position of the phenyl ring instead of meta.
- Metabolic Stability: Para-nitro groups are generally more resistant to enzymatic reduction than meta isomers, which could improve pharmacokinetics .
Core Modifications: Alkyl Substituents
3-(7-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS 817172-51-3)
- Molecular Formula : C₁₈H₁₆N₂O₂
- Key Differences :
- A methyl group at position 7 of the imidazopyridine core.
- p-Tolyl group (4-methylphenyl) replaces the 3-nitrophenyl.
- Impact :
Acid Moiety Variations
2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
- Key Difference : Acetic acid replaces acrylic acid.
- Impact: Acidity: Acetic acid (pKa ~2.5) is less acidic than acrylic acid (pKa ~4.3), altering ionization under physiological conditions.
Functional Group Replacements
2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 141244-35-1)
- Key Difference : Aldehyde group replaces acrylic acid.
- Impact :
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Biological Activity
3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound with significant potential in pharmacology, particularly noted for its antimicrobial , anticancer , and antiviral activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
- IUPAC Name : (E)-3-[2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
- CAS Number : 727652-20-2
- Molecular Formula : C16H11N3O4
- Molar Mass : 309.28 g/mol
The primary mechanism of action for this compound involves the inhibition of Rab Geranylgeranyl Transferase (RGGT) , an enzyme crucial for protein geranylgeranylation. This inhibition disrupts the prenylation of Rab11A, impacting cellular processes such as vesicle trafficking and signaling pathways in various cancer cell lines, including HeLa cells .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown it to be effective against a range of pathogens, with minimum inhibitory concentrations (MICs) demonstrating its potency:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Candida albicans | 0.75 |
These findings highlight its potential as an effective antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. For instance, it has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.67 |
| A549 (Lung) | 4.23 |
| MDA-MB-231 (Breast) | 6.10 |
These results suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis .
Case Studies
- Study on Cervical Cancer : A study evaluated the effects of this compound on HeLa cells, demonstrating significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus, showcasing its potential in treating biofilm-associated infections .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in biological systems. Studies suggest that modifications to its structure can enhance its bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
